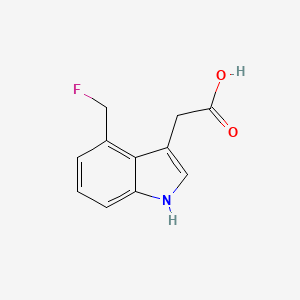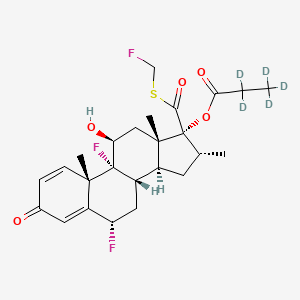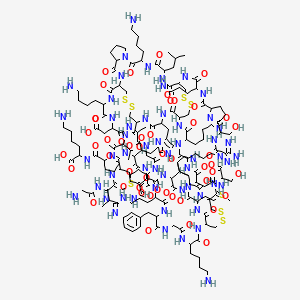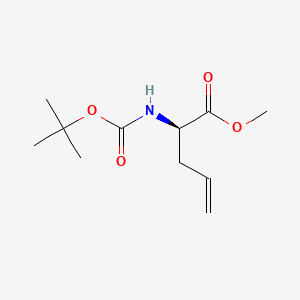
2-(4-(氟甲基)-1H-吲哚-3-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid is a fluorinated organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
科学研究应用
2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
Target of Action
Similar compounds such as acetic acid are known to have antimicrobial properties and are used to treat susceptible infections
Mode of Action
It’s worth noting that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, function as systemic herbicides that kill most broadleaf weeds by causing uncontrolled growth . The compound’s interaction with its targets and any resulting changes would require further investigation.
Result of Action
Similar compounds like 2,4-dichlorophenoxyacetic acid are known to cause uncontrolled growth in most broadleaf weeds, indicating a potential for significant biological impact .
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness and behavior of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid typically involves the introduction of a fluoromethyl group into the indole ring. One common method is the electrophilic fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the fluorination process .
Industrial Production Methods
Industrial production of fluorinated indole derivatives often employs continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of metal catalysts, such as palladium or nickel, can facilitate the fluorination process and improve yields. Additionally, enzymatic methods using fluorinase enzymes have been explored for the selective introduction of fluorine atoms into organic molecules .
化学反应分析
Types of Reactions
2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
相似化合物的比较
Similar Compounds
- 2-(4-Chloromethyl-1H-indol-3-yl)acetic acid
- 2-(4-Bromomethyl-1H-indol-3-yl)acetic acid
- 2-(4-Methyl-1H-indol-3-yl)acetic acid
Uniqueness
The presence of the fluorine atom in 2-(4-(Fluoromethyl)-1H-indol-3-yl)acetic acid distinguishes it from other similar compounds. Fluorine’s unique properties, such as high electronegativity and small atomic radius, can significantly enhance the compound’s stability, bioavailability, and biological activity compared to its non-fluorinated analogs .
属性
IUPAC Name |
2-[4-(fluoromethyl)-1H-indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4-5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWNBLDPOVIYIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CC(=O)O)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid](/img/structure/B585785.png)
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)
![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)


![1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid](/img/structure/B585796.png)
![[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B585799.png)
